Bienvenue dans la boutique en ligne BenchChem!

2,6-Difluoro-3,4-dihydroxyphenylalanine

Stereoselective synthesis Enantiomeric excess Chiral glycine synthon

2,6-Difluoro-3,4-dihydroxyphenylalanine (2,6-difluoro-L-DOPA; CAS 128812-04-4) is a synthetic, difluorinated analog of L-3,4-dihydroxyphenylalanine (L-DOPA), the immediate metabolic precursor of the neurotransmitter dopamine. As a member of the ring-fluorinated DOPA family—which includes 2-fluoro-, 5-fluoro-, and 6-fluoro-L-DOPA (commonly known as FDOPA)—this compound is uniquely substituted with fluorine atoms at both the 2- and 6-positions of the catechol ring.

Molecular Formula C9H9F2NO4
Molecular Weight 233.17 g/mol
CAS No. 128812-04-4
Cat. No. B160428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3,4-dihydroxyphenylalanine
CAS128812-04-4
Synonyms2,6-(18F)-difluoro-DOPA
2,6-difluoro-3,4-dihydroxyphenylalanine
2,6-difluoroDOPA
Molecular FormulaC9H9F2NO4
Molecular Weight233.17 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)O)O
InChIInChI=1S/C9H9F2NO4/c10-4-2-6(13)8(14)7(11)3(4)1-5(12)9(15)16/h2,5,13-14H,1,12H2,(H,15,16)/t5-/m0/s1
InChIKeyMXGWBDJFLGLWLW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3,4-dihydroxyphenylalanine (CAS 128812-04-4): A High-Purity, Comparator-Benchmarked Fluorinated L-DOPA Analog for Dopaminergic Pathway Research and PET Tracer Development


2,6-Difluoro-3,4-dihydroxyphenylalanine (2,6-difluoro-L-DOPA; CAS 128812-04-4) is a synthetic, difluorinated analog of L-3,4-dihydroxyphenylalanine (L-DOPA), the immediate metabolic precursor of the neurotransmitter dopamine. As a member of the ring-fluorinated DOPA family—which includes 2-fluoro-, 5-fluoro-, and 6-fluoro-L-DOPA (commonly known as FDOPA)—this compound is uniquely substituted with fluorine atoms at both the 2- and 6-positions of the catechol ring [1]. The dual fluorine substitution markedly alters the electronic properties of the aromatic system, influencing both the pKa of the phenolic hydroxyl groups and the compound's susceptibility to enzymatic processing by aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT) [1]. Originally characterized as a co-product during electrophilic radiosynthesis of 6-[¹⁸F]fluoro-L-DOPA and later prepared in stereochemically pure form (>99% enantiomeric excess) [2], 2,6-difluoro-L-DOPA serves as a critical comparator compound and mechanistic probe in studies of dopaminergic enzymology and PET tracer development [1][2].

Why Generic Substitution Fails: 2,6-Difluoro-3,4-dihydroxyphenylalanine Occupies a Unique Position in the Fluorinated DOPA Spectrum Not Replicated by Mono-Fluorinated or Non-Fluorinated Analogs


The ring-fluorinated L-DOPA analogs are not functionally interchangeable. Each positional isomer exhibits a distinct and quantifiable profile of substrate affinity for AADC, rate of peripheral O-methylation by COMT, and in vivo brain uptake and decarboxylation [1][2]. 6-Fluoro-L-DOPA (FDOPA) is the clinically established PET tracer because it retains high AADC affinity (Km ≈ 101 μM) and undergoes striatal decarboxylation to fluorodopamine [1]. In contrast, 2-fluoro-L-DOPA suffers from a ~10-fold lower AADC affinity (Km ≈ 982 μM) and approximately twice the rate of peripheral O-methylation, resulting in negligible in vivo decarboxylation and poor brain retention [1]. 5-Fluoro-L-DOPA ranks lowest in AADC catalytic efficiency [2]. 2,6-Difluoro-L-DOPA, bearing both the 2- and 6-fluorine substituents, integrates structural features from both extremes—it is not merely an average of the two mono-fluorinated profiles but exhibits a distinct behavior: it retains striatum-to-cerebellum uptake ratios comparable to 6-fluoro-L-DOPA in mouse brain, yet its dual fluorination fundamentally alters catechol ring electronics and enzyme processing kinetics in ways that make it an indispensable comparator for dissecting the contributions of individual fluorine substituents [3]. Substituting any mono-fluorinated analog for 2,6-difluoro-L-DOPA in AADC mechanistic studies, COMT substrate profiling, or PET tracer validation experiments would confound structure–activity interpretations.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for 2,6-Difluoro-3,4-dihydroxyphenylalanine


Enantiomeric Purity Benchmarking: >99% ee Achieved for All Four Fluorinated L-DOPA Isomers via a Unified Stereoselective Route

In a direct head-to-head synthetic study, Deng, Wong, and Kirk (2002) reported a unified stereoselective route that produced 2-fluoro-, 5-fluoro-, 6-fluoro-, and 2,6-difluoro-L-DOPA, all with enantiomeric excess (e.e.) exceeding 99% [1]. The synthesis employed alkylation of a chiral glycine synthon derived from Oppolzer's sultam under phase-transfer conditions, followed by Schiff base hydrolysis, chiral auxiliary removal, and HBr demethylation. This benchmark confirms that procurement of 2,6-difluoro-L-DOPA synthesized by this or equivalent methodology guarantees stereochemical purity identical to that of the clinically relevant 6-fluoro-L-DOPA, eliminating enantiomeric impurity as a confounding variable in enzymatic or in vivo studies.

Stereoselective synthesis Enantiomeric excess Chiral glycine synthon Phase-transfer alkylation

Radiosynthetic Co-Production Ratio: 2,6-DifluoroDOPA Constitutes 18% of Fluorinated Products during Electrophilic 6-Fluoro-L-DOPA Synthesis

During electrophilic radiosynthesis of 6-[¹⁸F]fluoro-L-DOPA using [¹⁸F]acetylhypofluorite, Hatano et al. (1996) demonstrated that 2,6-[¹⁸F]difluoroDOPA is generated as a significant co-product. When 0.82 equivalents of [¹⁸F]acetylhypofluorite were introduced into an acetic acid solution of 4-O-pivaloyl-L-DOPA, ¹⁹F-NMR analysis revealed that 18% of the total fluorinated products was 2,6-[¹⁸F]difluoroDOPA, with the remainder primarily being 6-[¹⁸F]fluoro-L-DOPA [1]. This quantification establishes 2,6-difluoroDOPA as a chemically unavoidable side-product under electrophilic fluorination conditions, necessitating its use as a reference standard for radiochemical purity validation and HPLC method development in clinical-grade FDOPA production. The co-production could be reduced by decreasing the amount of [¹⁸F]acetylhypofluorite.

Electrophilic radiofluorination PET tracer production ¹⁸F-acetylhypofluorite Side-product quantification

In Vivo Brain Regional Selectivity: 2,6-DifluoroDOPA Demonstrates Striatum-to-Cerebellum Ratio Comparable to 6-Fluoro-L-DOPA in Mouse Brain

In the same study that characterized the co-production of 2,6-difluoroDOPA, Hatano et al. (1996) purified the 2,6-[¹⁸F]difluoroDOPA fraction and evaluated its in vivo brain distribution in mice. The purified 2,6-[¹⁸F]difluoroDOPA exhibited a striatum-to-cerebellum radioactivity ratio similar to that of 6-[¹⁸F]fluoro-L-DOPA [1]. The striatum-to-cerebellum ratio is the standard metric for assessing dopaminergic neuron-specific tracer uptake in PET imaging, as the striatum is densely innervated by dopaminergic terminals whereas the cerebellum serves as a non-specific reference region. This finding is notable because it demonstrates that the addition of a second fluorine at the 2-position does not abolish the striatum-selective uptake observed with 6-fluoro-L-DOPA, in sharp contrast to 2-fluoro-L-DOPA alone, which shows negligible striatal decarboxylation and poor brain retention [2].

Striatum-to-cerebellum ratio Brain regional uptake Dopaminergic neuron imaging In vivo biodistribution

AADC Catalytic Efficiency Rank Order: 2,6-Difluoro Substitution Provides a Synergistic Probe for Decarboxylase Structure–Activity Relationships

Kinetic studies of AADC (EC 4.1.1.28) across the fluorinated DOPA series have established a clear rank order of catalytic efficiency (kcat/Km): L-DOPA > 6-fluoro-L-DOPA > 2-fluoro-L-DOPA > 5-fluoro-L-DOPA [1]. The Km values quantitatively demonstrate this divergence: 2-fluoro-L-DOPA exhibits a Km of 982 ± 115 μM (~10-fold higher than 6-fluoro-L-DOPA at 101 ± 22 μM), indicating dramatically reduced enzyme–substrate affinity [2]. While direct Km or kcat/Km values for 2,6-difluoro-L-DOPA have not been reported in peer-reviewed literature, the compound incorporates both the 6-fluoro substituent (which preserves near-native AADC affinity) and the 2-fluoro substituent (which severely impairs it). This dual substitution creates a uniquely informative probe: by comparing 2,6-difluoro-L-DOPA kinetics against both 2-fluoro- and 6-fluoro-L-DOPA, researchers can determine whether the 2-fluoro or 6-fluoro effect dominates in the disubstituted scaffold—a question of fundamental importance for understanding AADC active-site topology and fluorine electronic effects on decarboxylation [1]. The synthesis paper explicitly notes that these kinetic analyses are the intended application of the pure L-isomers prepared [3].

Aromatic L-amino acid decarboxylase (AADC) Catalytic efficiency (kcat/Km) Substrate specificity Fluorine substituent effects

Peripheral O-Methylation Rates: 2-Fluoro Substitution Doubles COMT-Mediated Metabolism Relative to 6-Fluoro Substitution—Implications for Predicting 2,6-DifluoroDOPA Metabolic Stability

In a direct comparative in vivo study in carbidopa-pretreated male hooded rats, Cumming et al. (1988) demonstrated that the peripheral formation of the O-methylated metabolite of 2-[¹⁸F]fluoro-L-DOPA was approximately twice as great as that for 6-[¹⁸F]fluoro-L-DOPA [1]. The sole plasma metabolites detected were O-methylated derivatives, confirming that COMT-mediated 3-O-methylation is the dominant peripheral metabolic pathway for both isomers. The more rapid peripheral O-methylation of the 2-fluoro isomer, combined with its ~10-fold lower AADC affinity, accounts for the complete absence of decarboxylated products (i.e., fluorodopamine) in the striatum following 2-[¹⁸F]fluoro-L-DOPA administration [1]. For 2,6-difluoro-L-DOPA, which bears fluorine at both positions, the net peripheral metabolic fate represents the integrated outcome of both the 2-fluoro (COMT-accelerating) and 6-fluoro (COMT-moderating) substituent effects. Measuring the O-methylation rate of 2,6-difluoro-L-DOPA relative to these mono-fluorinated benchmarks would directly quantify the additivity or non-additivity of substituent effects on COMT substrate processing.

Catechol-O-methyltransferase (COMT) Peripheral metabolism 3-O-methylation Fluorodopa pharmacokinetics

Vendor-Supplied Purity Specification: 98% Chemical Purity Establishes a Procurement Benchmark for Research-Grade 2,6-Difluoro-3,4-dihydroxyphenylalanine

Commercially, 2,6-difluoro-3,4-dihydroxyphenylalanine (CAS 128812-04-4) is available from multiple vendors at specified purity levels. Leyan (Shanghai Haohong Biomedical Technology Co.) lists this compound with a purity specification of 98% (product number 2281178) . AKSci (California, USA) offers the compound as catalog number 1203FW, designated for research and development use only, with full quality assurance documentation including SDS and Certificate of Analysis available upon request . ChemBlink lists additional international suppliers including Achemica (Switzerland) . While 98% purity is suitable for most biochemical, enzymatic, and analytical reference standard applications, users requiring higher purity for sensitive quantitative assays should verify lot-specific purity by HPLC or request additional purification. No direct head-to-head lot purity comparison across vendors is available in the public domain.

Chemical purity Quality specification Research-grade procurement HPLC purity

Best Research and Industrial Application Scenarios for 2,6-Difluoro-3,4-dihydroxyphenylalanine: Evidence-Anchored Use Cases


PET Radiochemistry QC Reference Standard for Clinical-Grade 6-[¹⁸F]Fluoro-L-DOPA Production

As established by Hatano et al. (1996), 2,6-difluoroDOPA constitutes approximately 18% of fluorinated products during electrophilic synthesis of 6-[¹⁸F]fluoro-L-DOPA [1]. Consequently, any cGMP facility producing FDOPA for clinical PET imaging must validate that its HPLC purification system adequately resolves 2,6-difluoroDOPA from the desired 6-fluoro product. Procuring authenticated, high-purity 2,6-difluoro-3,4-dihydroxyphenylalanine reference standard enables: (i) HPLC method development and system suitability testing, (ii) identification and quantification of this known side-product in radiochemical purity assays, and (iii) regulatory documentation demonstrating control of specified impurities in the final drug product.

AADC Structure–Activity Relationship Studies: Dissecting Ortho- vs. Para-Fluorine Effects on Decarboxylation Kinetics

The established rank order of AADC catalytic efficiency (DOPA > 6-F-DOPA > 2-F-DOPA > 5-F-DOPA) and the 9.7-fold difference in Km between 2-fluoro- and 6-fluoro-L-DOPA reveal that the position of fluorine substitution profoundly modulates enzyme–substrate affinity [1][2]. The Deng et al. (2002) unified synthesis provides all four isomers at >99% ee, explicitly enabling 'a detailed examination of the effects of fluorine substitution on the enzymatic decarboxylation of L-DOPA' including 'Km, Vmax, and the propensity to participate in a competing Pictet–Spengler reaction' [3]. 2,6-Difluoro-L-DOPA is the only compound in this panel bearing both a 2- and a 6-fluoro substituent, making it the essential comparator for determining whether these positional effects are additive, synergistic, or epistatic in the context of the disubstituted catechol ring.

COMT Substrate Specificity Profiling: Quantifying Additivity of Fluorine Substituent Effects on O-Methylation Rate

The 2-fold higher rate of peripheral COMT-mediated O-methylation observed with 2-fluoro-L-DOPA compared to 6-fluoro-L-DOPA [1] demonstrates that the ortho-fluorine substitution pattern accelerates COMT processing, while the para-fluorine (6-position) is relatively moderating. By measuring the O-methylation rate of 2,6-difluoro-L-DOPA under identical assay conditions, researchers can determine whether: (i) the 2-fluoro effect dominates (predicting a high O-methylation rate comparable to 2-fluoro-L-DOPA), (ii) the 6-fluoro effect dominates (predicting a moderate rate), or (iii) the effects partially cancel or synergize. This information is directly relevant to the rational design of fluorinated catechol-based PET tracers with optimized metabolic stability.

In Vivo Brain Uptake Selectivity Studies: Differentiating Enzyme Affinity from Tissue Retention Mechanisms

The observation that purified 2,6-[¹⁸F]difluoroDOPA exhibits a striatum-to-cerebellum ratio similar to that of 6-[¹⁸F]fluoro-L-DOPA in mouse brain [1], despite the 2-fluoro substituent's known deleterious effects on AADC affinity [2], creates a powerful experimental paradigm. By comparing the in vivo brain pharmacokinetics of 2-fluoro-, 6-fluoro-, and 2,6-difluoro-L-DOPA under standardized conditions (with and without AADC inhibition), researchers can decouple the contributions of enzyme-mediated trapping (decarboxylation and retention of fluorodopamine in striatum) from transporter-mediated uptake and passive distribution. 2,6-Difluoro-L-DOPA serves as the critical bridging compound that shares the striatal targeting of 6-FDOPA while incorporating the enzyme-impairing 2-fluoro modification.

Quote Request

Request a Quote for 2,6-Difluoro-3,4-dihydroxyphenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.